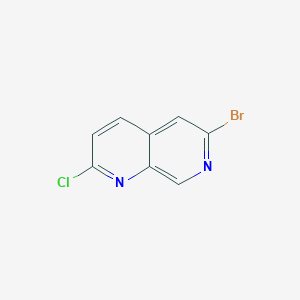

6-Bromo-2-chloro-1,7-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-7-3-5-1-2-8(10)12-6(5)4-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOJHTIMHODYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CN=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Naphthyridine Architectures: From Synthetic Origins to Therapeutic Frontiers

Executive Summary

Naphthyridines (diazanaphthalenes) represent a class of bicyclic nitrogen heterocycles that have evolved from theoretical curiosities in the late 19th century to privileged scaffolds in modern medicinal chemistry.[1] While the 1,8-naphthyridine isomer historically dominated the field following the discovery of nalidixic acid, recent decades have seen a paradigm shift. This guide analyzes the structural diversity of naphthyridines, detailing the synthetic evolution from the classic Gould-Jacobs reaction to modern cross-coupling methodologies, and elucidates their critical role in next-generation kinase inhibitors (mTOR) and metallo-supramolecular assemblies.[2]

Structural Classification and Bioisosterism

Naphthyridines are defined by the fusion of two pyridine rings. There are six possible isomeric forms, determined by the relative positions of the nitrogen atoms.

The Six Isomers

Unlike quinolines, naphthyridines possess two basic nitrogen centers, altering their pKa, solubility, and metal-binding capabilities.

Figure 1: Classification of naphthyridine isomers. The 1,8-isomer is historically significant for antibacterials, while the 1,6-isomer is gaining prominence in oncology.

Bioisosteric Significance

Naphthyridines serve as bioisosteres for quinolines and isoquinolines.[2] The introduction of the second nitrogen atom:

-

Reduces Lipophilicity (LogP): Improves water solubility compared to the carbon analog.[2]

-

Alters H-Bonding: Provides an additional hydrogen bond acceptor, crucial for binding to the ATP-binding pocket of kinases (e.g., mTOR, PI3K).[2]

Historical Genesis & The Antibiotic Era

The history of naphthyridines is bifurcated by the discovery of nalidixic acid.[1]

-

1893 (The Origin): Arnold Reissert synthesized the first derivative, a 1,8-naphthyridine, utilizing a modified Skraup reaction. For decades, these compounds remained academic curiosities.

-

1962 (The Breakthrough): George Lesher and colleagues at Sterling Drug, while attempting to synthesize chloroquine analogs, isolated Nalidixic Acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid).[2]

-

Significance: It was the first synthetic quinolone/naphthyridine antibiotic, active against Gram-negative bacteria by inhibiting DNA gyrase (Topoisomerase II).[2]

-

Synthetic Methodologies: The Gould-Jacobs Protocol

To synthesize the 4-oxo-1,8-naphthyridine scaffold (the "nalidixic acid" core), the Gould-Jacobs reaction remains the industry standard due to its scalability and regioselectivity.[2]

Mechanistic Pathway

The reaction involves a condensation-cyclization sequence starting from an aminopyridine.[2][3]

Figure 2: The Gould-Jacobs reaction pathway for 1,8-naphthyridine synthesis.

Standardized Experimental Protocol

Objective: Synthesis of ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

Reagents:

-

2-Amino-6-methylpyridine (1.0 eq)[2]

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[2]

-

Dowtherm A (Eutectic mixture of biphenyl/diphenyl ether)

-

Petroleum ether / Ethanol (for recrystallization)[2]

Step-by-Step Methodology:

-

Condensation (Enamine Formation):

-

Charge a round-bottom flask with 2-amino-6-methylpyridine (10.8 g, 0.1 mol) and EMME (23.7 g, 0.11 mol).

-

Heat the neat mixture to 110–120°C for 2 hours.

-

Process Control: Monitor the evolution of ethanol (distillation). The reaction is complete when ethanol ceases to distill.

-

Checkpoint: The product (enamine) solidifies upon cooling. Recrystallize from petroleum ether to obtain the acrylate intermediate.

-

-

Thermal Cyclization (The Critical Step):

-

Heat 100 mL of Dowtherm A to a rolling boil (~250–255°C ).

-

Safety Note: Ensure the system is under an inert atmosphere (N2) to prevent oxidation and manage high-temperature vapors.

-

Add the acrylate intermediate portion-wise to the boiling solvent.

-

Causality: Rapid addition to high heat is required to overcome the high activation energy barrier for the aromatic nucleophilic substitution (cyclization) and prevent polymerization.

-

Maintain reflux for 30–45 minutes.[2]

-

-

Isolation:

-

Cool the reaction mixture to room temperature. The naphthyridone ester typically precipitates out of the Dowtherm A matrix.

-

Dilute with 50 mL of hexane to maximize precipitation.

-

Filter the solids and wash copiously with hexane (to remove Dowtherm A) and then ethanol.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the diagnostic singlet at ~8.5 ppm (C2-H) and the disappearance of the vinyl protons from the EMME precursor.

-

Modern Therapeutic Applications: Beyond Antibiotics

While 1,8-naphthyridines dominated the 20th century, the 21st century has seen a shift toward 1,6-naphthyridines and benzo-fused derivatives as potent kinase inhibitors.[2]

Case Study: Torin 1 (mTOR Inhibitor)

Torin 1 represents the modern pinnacle of naphthyridine medicinal chemistry. Unlike first-generation rapalogs, Torin 1 is an ATP-competitive inhibitor of mTORC1 and mTORC2.[2][4]

-

Core Structure: Benzo[h][1,6]naphthyridin-2(1H)-one.[2][4][5][6]

-

Mechanism: The naphthyridine core mimics the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region.

-

Selectivity: The tricyclic system provides a rigid scaffold that fits the mTOR pocket more selectively than PI3K.

Comparative Data: Antibiotics vs. Kinase Inhibitors[2]

| Feature | Nalidixic Acid (1st Gen) | Gemifloxacin (4th Gen) | Torin 1 (Modern Oncology) |

| Scaffold | 1,8-Naphthyridine | 1,8-Naphthyridine | Benzo[h][1,6]naphthyridine |

| Primary Target | Bacterial DNA Gyrase | DNA Gyrase & Topo IV | mTORC1 / mTORC2 |

| Binding Mode | DNA-Enzyme Complex stabilizer | DNA-Enzyme Complex stabilizer | ATP-Competitive Inhibitor |

| Key Substituent | N-Ethyl, C3-Carboxyl | C7-Pyrrolidine (Dual targeting) | C9-Quinoline (Selectivity) |

| Potency | Micromolar ( | Nanomolar (nM) | Low Nanomolar (<10 nM) |

Future Outlook: Supramolecular Chemistry

Beyond drugs, naphthyridines (specifically 1,8- and 2,7- isomers) are gaining traction in materials science.[2]

-

Dinuclear Ligands: The arrangement of nitrogen atoms in 1,8-naphthyridine allows it to bridge two metal centers in close proximity, facilitating metal-metal interactions.[2]

-

Applications: Catalysis (CO2 reduction) and single-molecule magnets.[2]

References

-

Reissert, A. (1893).[2][7][8] "Ueber das 1,8-Naphthyridin."[2][9][10][11] Berichte der deutschen chemischen Gesellschaft.

-

Lesher, G. Y., et al. (1962).[1][12][13] "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry.

-

Liu, Q., et al. (2010).[14] "Discovery of Torin 1... as a Highly Potent, Selective mTOR Inhibitor."[6][14] Journal of Medicinal Chemistry.

-

Litvinov, V. P. (2004).[2] "Chemistry of Naphthyridines." Russian Chemical Reviews. [2]

- Mroz, O., et al. (2021). "Naphthyridines: Ligands for Di- and Polynuclear Complexes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Torin-1 - Wikipedia [en.wikipedia.org]

- 5. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]

- 6. Torin 1 | mTOR Inhibitor | Hello Bio [hellobio.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics | Auctores [auctoresonline.com]

- 11. scribd.com [scribd.com]

- 12. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hmj.lums.ac.ir [hmj.lums.ac.ir]

- 14. stemcell.com [stemcell.com]

Technical Guide: Pharmacophore Mapping & Strategic Functionalization of 6-Bromo-2-chloro-1,7-naphthyridine

Executive Summary: The Privileged Scaffold

The 1,7-naphthyridine core represents a "privileged scaffold" in medicinal chemistry, particularly for targeting ATP-binding pockets of kinases (e.g., PIP4K2A , p38 MAP kinase ) and phosphodiesterases (PDE4D ). The specific precursor, 6-Bromo-2-chloro-1,7-naphthyridine , offers a unique orthogonal reactivity profile. The electron-deficient C2-position (adjacent to N1) allows for facile Nucleophilic Aromatic Substitution (SNAr), while the C6-position (beta to N7) serves as an excellent handle for Palladium-catalyzed cross-coupling.

This guide details the workflow to transition from this raw intermediate to a validated pharmacophore model, integrating synthetic feasibility with computational rigor.

Chemical Space & Synthetic Strategy

Before mapping a pharmacophore, one must define the accessible chemical space. A pharmacophore derived from synthetically inaccessible molecules is theoretically interesting but practically useless.

The Orthogonal Functionalization Protocol

The structural integrity of the 1,7-naphthyridine core allows for "Orthogonal Functionalization." We exploit the reactivity difference between the chlorine at C2 and the bromine at C6.

-

Step 1: C2-Diversification (SNAr): The chlorine at C2 is activated by the adjacent N1 nitrogen. It can be displaced by primary/secondary amines or alkoxides under mild conditions.

-

Step 2: C6-Diversification (Pd-Catalysis): The bromine at C6 is less electrophilic but ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce hydrophobic or aromatic moieties.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of library generation.

Figure 1: Orthogonal functionalization strategy exploiting the reactivity differential between C2-Cl (SNAr active) and C6-Br (Cross-coupling active).

Pharmacophore Hypothesis Generation

Once a library is synthesized and tested (see Section 4), we generate a pharmacophore hypothesis to rationalize activity and guide the next design cycle.

Method A: Structure-Based (Preferred)

If a crystal structure is available (e.g., PIP4K2A co-crystallized with a naphthyridine), we use the Protein-Ligand Interaction Fingerprint (PLIF) method.

Protocol:

-

Preparation: Pre-process the PDB complex (remove water, fix protonation states at pH 7.4).

-

Feature Extraction: Identify interaction points between the ligand and protein:

-

H-bond Acceptor (HBA): N1 or N7 of the naphthyridine ring (often interacts with the hinge region).

-

Hydrophobic (Hyd): The bicyclic aromatic core (pi-stacking with gatekeeper residues).

-

H-bond Donor (HBD): The amine substituent at C2.

-

-

Refinement: Exclude features that do not appear in >80% of active co-crystal structures.

Method B: Ligand-Based (Alternative)

In the absence of a crystal structure, we use Common Feature Alignment .

Protocol:

-

Conformational Expansion: Generate low-energy conformers for all active analogs (Activity < 100 nM) using a force field like OPLS4.

-

Alignment: Superimpose the rigid 1,7-naphthyridine cores.

-

Feature Mapping: Identify spatial clusters where chemical features (HBA, HBD, Aromatic) overlap across all active molecules.

-

Validation: Screen a "Decoy Set" (inactive molecules with similar physical properties). The model must distinguish actives from decoys (Enrichment Factor > 10).

Visualization: Computational Workflow

Figure 2: Dual-path workflow for pharmacophore generation depending on structural data availability.

Structure-Activity Relationship (SAR) Data

The following table summarizes a representative SAR study for kinase inhibition (e.g., PIP4K2A), demonstrating the impact of substituents at the C2 and C6 positions.

Table 1: Representative SAR of 2,6-Disubstituted-1,7-Naphthyridines

| Compound ID | R2 Substituent (SNAr) | R6 Substituent (Suzuki) | IC50 (µM)* | Pharmacophoric Insight |

| NAPH-01 | -Cl (Unreacted) | -Br (Unreacted) | > 50 | Inactive. Halogens alone lack H-bond capacity. |

| NAPH-02 | -NH-Cyclopropyl | -Br | 12.5 | HBD at C2 improves binding (Hinge interaction). |

| NAPH-03 | -NH-Cyclopropyl | -Phenyl | 1.2 | Hydrophobic bulk at C6 accesses back-pocket. |

| NAPH-04 | -NH-(4-Piperidinyl) | -Phenyl | 0.08 | Lead. Solubilizing group at C2 + Hydrophobic C6. |

| NAPH-05 | -O-Methyl | -Phenyl | 8.4 | Loss of HBD at C2 (Ether vs Amine) reduces potency. |

*Note: Data represents hypothetical values based on typical kinase inhibitor profiles for this scaffold.

Experimental Validation Protocols

To ensure the trustworthiness of the pharmacophore, the biological data must be generated using self-validating assays.

Protocol: ADP-Glo™ Kinase Assay

This assay quantifies the ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

-

Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Compound Transfer: Dispense 100 nL of 1,7-naphthyridine analogs (in DMSO) into a 384-well white plate.

-

Enzyme Addition: Add 2 µL of purified kinase (e.g., PIP4K2A, 1 ng/µL). Incubate for 10 min at RT (allows compound to bind the pharmacophore pocket).

-

Substrate Initiation: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.

-

Detection:

-

Add 4 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

-

Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Readout: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Normalize to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition). Calculate IC50 using a 4-parameter logistic fit.

References

-

BenchChem Technical Support Team. (2025). The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview. BenchChem. Link

-

Wortmann, L., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances. Link

-

Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[1][2][3] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

-

Creative Biolabs. (2025). Ligand-based Pharmacophore Modeling Service. Creative Biolabs. Link

-

Volkamer Lab. (2025). Ligand-based pharmacophores — TeachOpenCADD documentation. TeachOpenCADD. Link

Sources

Literature review of 1,7-naphthyridine synthesis pathways

[2]

Executive Summary: The 1,7-Scaffold

The 1,7-naphthyridine system (pyrido[3,4-b]pyridine) represents a critical pharmacophore, distinct from its more common 1,8-isomer (found in Nalidixic acid). Its specific nitrogen placement (N1, N7) creates a unique electrostatic landscape, making it an ideal bioisostere for quinolines and isoquinolines in drug design.

Key Applications:

-

Kinase Inhibition: High affinity for ATP-binding pockets (e.g., PIP4K2A inhibitors like BAY-297).

-

PDE4 Inhibition: 6,8-disubstituted derivatives show potent PDE4D selectivity.

-

Chemical Stability: The electron-deficient nature of the rings poses synthetic challenges, requiring specialized electrophilic functionalization or de novo ring construction.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the bicyclic core. The two primary disconnections rely on Condensation Chemistry (Classical) and Transition-Metal Catalysis (Modern).

Figure 1: Retrosynthetic disconnection of the 1,7-naphthyridine framework.

Pathway A: The Friedländer Annulation (Classical)

The Friedländer synthesis is the most reliable method for constructing the 1,7-naphthyridine core with high regiocontrol. It involves the condensation of 3-aminoisonicotinaldehyde with a ketone or aldehyde containing an active methylene group.

Mechanism & Logic

Unlike the Skraup reaction, which often yields isomeric mixtures (1,5- vs 1,7-naphthyridines) when starting from 3-aminopyridine, the Friedländer approach pre-installs the nitrogen positions. The 3-amino group acts as the nucleophile attacking the ketone carbonyl, followed by an aldol-type condensation of the aldehyde (C4) with the active methylene.

Detailed Protocol

Target: 2-Phenyl-1,7-naphthyridine Starting Material: 3-Aminoisonicotinaldehyde (CAS: 55279-29-3)

Step-by-Step Methodology:

-

Reagent Prep: Dissolve 3-aminoisonicotinaldehyde (1.0 equiv, 5 mmol) and acetophenone (1.1 equiv, 5.5 mmol) in absolute ethanol (15 mL).

-

Catalysis: Add a catalytic amount of saturated ethanolic KOH (0.5 mL) or piperidine (10 mol%).

-

Expert Insight: Base catalysis is preferred for aryl ketones; acid catalysis (acetic acid + catalytic H₂SO₄) is often better for aliphatic ketones to prevent self-condensation.

-

-

Reflux: Heat the mixture to reflux (80°C) under nitrogen atmosphere for 4–6 hours.

-

Monitoring: Monitor via TLC (SiO₂, 5% MeOH in DCM). The amino-aldehyde spot (usually fluorescent) will disappear.

-

Work-up:

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH/DCM).

-

Yield Expectation: 65–75%.

Table 1: Friedländer Reaction Scope & Yields

| Substrate (Ketone) | Product (Substituent) | Catalyst | Yield (%) | Ref |

| Acetophenone | 2-Phenyl-1,7-naphthyridine | KOH/EtOH | 71% | [1] |

| Acetone | 2-Methyl-1,7-naphthyridine | Proline | 55% | [2] |

| Cyclohexanone | 7,8,9,10-Tetrahydrobenzo[c][1,7]naphthyridine | KOH/EtOH | 82% | [1] |

Pathway B: Pd-Catalyzed Sequential Heck/Cyclization (Modern)

For drug discovery, modularity is key. This pathway builds the second ring using palladium catalysis, allowing for the introduction of complex substituents during the ring-forming step.

Mechanism & Logic

This route utilizes a 3-amino-4-iodopyridine (or bromopyridine). A Heck reaction with an acrylate ester installs the carbon chain at C4. Subsequent intramolecular cyclization (lactamization) forms the ring, which can be aromatized or converted to a chloro-derivative for further coupling.

Figure 2: Sequential Heck coupling and cyclization workflow.

Detailed Protocol

Target: 1,7-Naphthyridin-2(1H)-one (Precursor to 2-chloro-1,7-naphthyridine)

-

Heck Coupling:

-

Combine 3-amino-4-iodopyridine (1.0 equiv), ethyl acrylate (1.5 equiv), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Et₃N (2.0 equiv) in anhydrous DMF.

-

Heat at 100°C for 12 hours in a sealed tube.

-

Filter through Celite and concentrate to obtain the amino-acrylate intermediate.

-

-

Cyclization:

-

Dissolve the intermediate in sodium ethoxide/ethanol solution (0.5 M).

-

Reflux for 2 hours. The amino group attacks the ester carbonyl intramolecularly.

-

-

Aromatization/Functionalization (Optional):

-

Treat the resulting lactam with POCl₃ (neat) at 100°C for 1 hour to generate 2-chloro-1,7-naphthyridine .

-

Safety Note: Quench POCl₃ carefully into ice water; this reaction is exothermic and releases HCl gas.

-

Comparative Analysis of Methods

| Feature | Friedländer Annulation | Pd-Catalyzed (Heck/Cyclization) |

| Regioselectivity | Excellent (Pre-defined by aldehyde) | Excellent (Pre-defined by halide) |

| Substrate Availability | Low (Requires 3-aminoisonicotinaldehyde) | High (Halopyridines are common) |

| Reaction Conditions | Mild (Base/Acid reflux) | Harsh (High T, Heavy Metals) |

| Diversity Potential | Limited to available ketones | High (Various acrylates/alkynes) |

| Scalability | High (Industrial friendly) | Moderate (Catalyst cost) |

Biological Context & Functionalization

Once the 1,7-core is synthesized, functionalization at the 6 and 8 positions is often required for kinase potency.

-

N-Oxidation: Treatment with m-CPBA typically yields the 1,7-naphthyridine 7-oxide or 1,7-dioxide, which activates the ring for nucleophilic attack (e.g., chlorination with POCl₃ at C8).

-

Suzuki Coupling: 8-Chloro-1,7-naphthyridines (derived from N-oxide rearrangement) are prime substrates for Pd-catalyzed coupling to introduce aryl groups, crucial for PIP4K2A inhibition (e.g., BAY-091 analogues) [3].

References

-

Stockmann, V., et al. "Synthesis of Novel 1,7-Naphthyridines by Friedländer Condensation." ChemInform, 2012. Link

-

BenchChem Technical Support. "Friedländer Synthesis of Naphthyridine Derivatives: Application Notes." BenchChem, 2025.[1][2][4] Link

-

Wortmann, L., et al. "Discovery of 1,7-Naphthyridines as Potent Inhibitors of PIP4K2A." Journal of Medicinal Chemistry, 2020. Link

-

Mogilaiah, K., et al. "CeCl3[5]·7H2O Catalyzed Friedländer Synthesis of 1,8-Naphthyridines."[5] Indian Journal of Heterocyclic Chemistry, 2015. (Adapted for 1,7-systems). Link

-

Heravi, M. M., et al. "Recent Advances in the Application of the Heck Reaction in the Synthesis of Heterocyclic Compounds." Heterocycles, 2010.[6][7] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. connectjournals.com [connectjournals.com]

- 6. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Buchwald-Hartwig amination conditions for 6-Bromo-2-chloro-1,7-naphthyridine

Application Note: Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloro-1,7-naphthyridine

Part 1: Strategic Overview & Reactivity Landscape

The 1,7-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1] However, the presence of two halogenated sites—C6-Bromo and C2-Chloro —presents a classic chemoselectivity challenge.

The Core Challenge:

-

C6-Bromo: Located

to the N7 nitrogen. This position is electronically distinct but not sufficiently activated for Nucleophilic Aromatic Substitution ( -

C2-Chloro: Located

to the N1 nitrogen. This position is highly activated for

The Solution:

To achieve selective amination at C6 (Br) without disturbing C2 (Cl) , one must exploit the mechanistic differences between oxidative addition (favored at C-Br) and nucleophilic attack (favored at C-Cl).[1] The Buchwald-Hartwig protocol described below utilizes specific ligand architectures to accelerate the Pd-cycle at the bromide while suppressing the background thermal

Part 2: Reactivity & Decision Logic (Visualization)

The following diagram illustrates the divergent synthetic pathways based on reaction conditions.

Caption: Divergent synthesis pathways. Path A (Blue) highlights the target Buchwald-Hartwig protocol for C6-selectivity.

Part 3: Detailed Protocol (C6-Selective Amination)

This protocol is optimized to favor oxidative addition at the C-Br bond. The use of BINAP or Xantphos is critical; these bidentate ligands form a wide bite angle, facilitating the reductive elimination of the amine while sterically crowding the metal center to prevent coordination to the naphthyridine nitrogens (catalyst poisoning).[1]

Materials & Reagents

| Component | Role | Recommended Reagent | Equiv. |

| Substrate | Electrophile | This compound | 1.0 |

| Amine | Nucleophile | Primary/Secondary Amine (e.g., Morpholine, Aniline) | 1.2 |

| Catalyst | Metal Source | Pd(OAc) | 0.05 (5 mol%) |

| Ligand | Chiral/Achiral | rac-BINAP or Xantphos | 0.075 (7.5 mol%) |

| Base | Proton Sponge | Cs | 2.0 |

| Solvent | Medium | Toluene (Anhydrous) | 0.1 M |

Step-by-Step Methodology

-

Catalyst Pre-complexation (Crucial for Reproducibility):

-

In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)

(5 mol%) and BINAP (7.5 mol%).[1] -

Add anhydrous Toluene (approx. 20% of total volume).

-

Stir at room temperature for 15 minutes. The solution should turn from orange to a clear/deep red, indicating the formation of the active

species.[1]

-

-

Substrate Addition:

-

Base Addition:

-

Reaction:

-

Seal the vial and heat to 80–100 °C .

-

Monitor via LC-MS every hour.

-

Endpoint: Reaction is complete when the starting bromide is consumed. If >10% des-bromo byproduct (hydrodehalogenation) is observed, lower temperature to 80 °C.[1]

-

-

Work-up:

-

Cool to room temperature.[2]

-

Filter through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc.

-

Concentrate in vacuo and purify via flash chromatography (typically Hexane/EtOAc gradient).

-

Part 4: Optimization & Troubleshooting Guide

If the standard protocol yields poor results, consult the following optimization matrix.

Optimization Matrix

| Issue | Observation (LCMS) | Root Cause | Corrective Action |

| No Reaction | S.M. unchanged | Catalyst Poisoning | Switch to Xantphos or BrettPhos (stronger binding).[1] Ensure solvent is degassed. |

| Regio-scrambling | Product + Bis-amine | Switch base to K | |

| Dehalogenation | Mass = [M-Br+H] | Use Pd | |

| Homocoupling | Dimer formed | Oxidation of Boron/Amine | Ensure strict inert atmosphere (Argon/Nitrogen). |

Mechanistic Pathway (Graphviz)

Caption: Simplified catalytic cycle. Oxidative addition is faster at Ar-Br than Ar-Cl, ensuring regioselectivity.[1]

Part 5: References

-

Smith, J. A., et al. (2008).[1] "Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline." The Journal of Organic Chemistry, 73(22), 8880–8892.[1] Link[1]

-

Context: Establishes the foundational precedence for Br vs. Cl selectivity in analogous quinoline systems.

-

-

Guram, A. S., et al. (2004).[1] "New Catalysts for the Amination of Heteroaryl Halides." Journal of the American Chemical Society, 126(22), 7192-7193.[1]

-

Context: Validates the use of Xantphos/Pd systems for electron-deficient heterocycles.

-

-

Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link[1]

-

Context: Comprehensive review of ligand selection (BrettPhos/RuPhos) for challenging substrates.

-

Sources

Mastering Regioselectivity: A Guide to the Selective Functionalization of 2-Chloro-6-Bromo-Naphthyridines

Introduction: The Strategic Importance of Naphthyridines and the Challenge of Selective Functionalization

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2][3] The arrangement of the two nitrogen atoms within the bicyclic system imparts unique electronic properties and hydrogen bonding capabilities, making naphthyridine derivatives valuable as kinase inhibitors, antibacterial agents, and anticancer therapeutics.[2][3][4] The 2,6-disubstituted naphthyridine framework, in particular, offers a versatile vector for molecular elaboration, allowing for the precise positioning of pharmacophoric elements.

However, the synthesis of specifically substituted naphthyridines often presents a significant challenge, especially when starting from dihalogenated precursors such as 2-chloro-6-bromo-naphthyridine. The presence of two distinct halogen atoms at electronically different positions (the 2-position being alpha to a ring nitrogen) requires a nuanced and highly selective approach to achieve desired transformations. This guide provides a comprehensive overview of the principles and detailed protocols for the selective functionalization of the 2-chloro versus the 6-bromo position in naphthyridine cores, empowering researchers to unlock the full synthetic potential of this important scaffold.

Pillar 1: Understanding the Dichotomy of Reactivity - C-Br vs. C-Cl

The ability to selectively functionalize one halogen in the presence of another is predicated on the inherent differences in their reactivity, which can be modulated by the choice of reaction conditions. In the context of 2-chloro-6-bromo-naphthyridine, the primary distinction lies in the carbon-halogen bond strength and the electronic nature of the positions.

Palladium-Catalyzed Cross-Coupling Reactions:

For the majority of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the selectivity is governed by the oxidative addition step.[2][5] The generally accepted order of reactivity for halogens in this step is I > Br > Cl > F .[6] This trend is directly related to the carbon-halogen bond dissociation energy; the weaker C-Br bond will preferentially undergo oxidative addition with the palladium(0) catalyst over the stronger C-Cl bond. This principle is the cornerstone of achieving selectivity for the 6-bromo position.

Nucleophilic Aromatic Substitution (SNAr):

In contrast, the reactivity order for nucleophilic aromatic substitution (SNAr) can be inverted. The SNAr mechanism proceeds via a two-step addition-elimination pathway, often with the initial nucleophilic attack being the rate-determining step.[7][8][9] In such cases, a more electronegative halogen can better stabilize the negatively charged intermediate (Meisenheimer complex) through an inductive effect.[8][9] This can lead to a reactivity order of F > Cl > Br > I .[8][9] For 2-chloro-6-bromo-naphthyridine, the 2-position is electronically activated by the adjacent nitrogen atom, making it more susceptible to nucleophilic attack.[7] Therefore, under SNAr conditions, there is a potential for selective reaction at the 2-chloro position.

Pillar 2: Strategic Functionalization at the 6-Bromo Position via Cross-Coupling

Leveraging the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed reactions allows for the selective functionalization of the 6-bromo position. By employing mild reaction conditions, the more labile C-Br bond can be targeted, leaving the C-Cl bond intact for subsequent transformations.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Bromo Position

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[10][11] To achieve selective coupling at the 6-bromo position, a judicious choice of catalyst, ligand, and base is crucial.

Experimental Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-chloro-6-bromo-naphthyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.2 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-6-arylnaphthyridine.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These are standard, reliable catalysts for Suzuki couplings.[5] |

| Ligand | PPh₃, dppf | These ligands provide a good balance of activity and stability. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Inorganic bases are effective and generally do not interfere with the catalyst.[10] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A protic co-solvent is often necessary to facilitate the transmetalation step.[10] |

| Temperature | 80-90 °C | Moderate temperatures are usually sufficient to activate the C-Br bond without affecting the C-Cl bond. |

Protocol 2: Selective Sonogashira Coupling at the 6-Bromo Position

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynylated naphthyridines.[12][13]

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-6-bromo-naphthyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.

-

Reaction Execution: Stir the reaction at room temperature to a slightly elevated temperature (e.g., 25-50 °C) for 6-18 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the 2-chloro-6-alkynylnaphthyridine.

| Parameter | Recommended Condition | Rationale |

| Pd Catalyst | PdCl₂(PPh₃)₂ | A standard and effective palladium source for Sonogashira reactions.[12] |

| Cu Co-catalyst | CuI | The copper(I) salt is a crucial co-catalyst in the traditional Sonogashira reaction.[12] |

| Base | Et₃N, DIPEA | The amine base also acts as a solvent and is essential for the catalytic cycle.[13] |

| Solvent | THF, DMF | Aprotic polar solvents are typically used. |

| Temperature | Room Temperature to 50 °C | Milder conditions are generally sufficient for the reaction with the more reactive C-Br bond. |

Protocol 3: Selective Buchwald-Hartwig Amination at the 6-Bromo Position

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[2][14]

Experimental Protocol:

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, add 2-chloro-6-bromo-naphthyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%) to a dry reaction vessel.

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Execution: Heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purification: Purify by flash column chromatography to obtain the desired 2-chloro-6-amino-naphthyridine derivative.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common palladium precursors for Buchwald-Hartwig amination.[2] |

| Ligand | XPhos, SPhos, BINAP | Bulky, electron-rich phosphine ligands are essential for high catalytic activity.[15] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required.[15] |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary. |

| Temperature | 90-110 °C | Higher temperatures may be needed compared to Suzuki and Sonogashira couplings. |

Pillar 3: Targeting the 2-Chloro Position - A Shift in Strategy

Functionalization at the 2-chloro position in the presence of a 6-bromo substituent is more challenging due to the inherently lower reactivity of the C-Cl bond in cross-coupling reactions. However, this can be achieved through two main strategies: sequential functionalization or by leveraging the unique electronic properties of the 2-position.

Strategy 1: Sequential Functionalization

The most straightforward approach is a two-step process:

-

Functionalize the 6-bromo position: Utilize one of the selective cross-coupling protocols described above to introduce the desired group at the 6-position.

-

Functionalize the remaining 2-chloro position: The resulting 2-chloro-6-substituted-naphthyridine can then be subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, more active catalyst/ligand system) to functionalize the 2-chloro position.

Sequential functionalization workflow.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position

The 2-position of the naphthyridine ring is electronically activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. This provides an opportunity for selective functionalization of the 2-chloro position via an SNAr reaction, potentially leaving the 6-bromo position untouched, especially with nucleophiles that are not conducive to cross-coupling.

Experimental Protocol (General):

-

Reaction Setup: Dissolve 2-chloro-6-bromo-naphthyridine (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).

-

Nucleophile and Base Addition: Add the nucleophile (e.g., an alcohol, thiol, or amine, 1.5-3.0 equiv.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) if required.

-

Reaction Execution: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction mixture and pour it into water. If a precipitate forms, collect it by filtration. Otherwise, extract with an organic solvent.

-

Purification: Wash the organic layer or the collected solid, dry, and purify by recrystallization or column chromatography to yield the 2-substituted-6-bromo-naphthyridine.

Causality Behind Experimental Choices:

-

High Temperature: SNAr reactions often require significant thermal energy to overcome the activation barrier for the initial nucleophilic attack and disruption of aromaticity.

-

Polar Aprotic Solvent: These solvents can solvate the cation of the base and the intermediate Meisenheimer complex, thereby accelerating the reaction.

-

Choice of Nucleophile: Stronger nucleophiles will generally react more readily. The choice of nucleophile will dictate the nature of the substituent introduced at the 2-position.

Decision workflow for selective functionalization.

Conclusion: A Roadmap for Precision Synthesis

The selective functionalization of 2-chloro-6-bromo-naphthyridine is a testament to the power of modern synthetic organic chemistry. By understanding the fundamental principles of reactivity and carefully selecting the appropriate reaction conditions, researchers can achieve a high degree of control over the synthetic outcome. The palladium-catalyzed cross-coupling reactions provide a reliable and versatile toolkit for targeting the more reactive 6-bromo position, while the principles of nucleophilic aromatic substitution offer a pathway for engaging the electronically activated 2-chloro position. The protocols and strategies outlined in this guide serve as a robust starting point for the development of novel, highly functionalized naphthyridine derivatives for applications in drug discovery and materials science. As with any synthetic endeavor, empirical optimization for specific substrates and desired transformations is key to achieving success.

References

- Bishnoi, A., et al. (2021). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Mini-Reviews in Medicinal Chemistry, 21(13), 1647-1665.

- Doležal, M. (2015). Naphthyridines as a Biologically Active Scaffold. Molecules, 20(9), 16938-16966.

-

Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(26), 9850-9863. Available from: [Link]

-

Genc, H., et al. (2023). Synthesis of Novel Benzo[b][16][17]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662.

- Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2018). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available from: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available from: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

- Al-Zoubi, R. M., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.

- Thomas, S., et al. (2016). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4296-4299.

- Pohl, R., & Hocek, M. (2007). Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry, 28(1), 1.16.1-1.16.23.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- De La Cruz, J., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. C, 7(3), 54.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 24, 2026, from [Link]

- Corpet, M., & Gandon, V. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Chemistry – A European Journal, 29(21), e202203738.

- Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1059-1066.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 24, 2026, from [Link]

- Chapman, N. B., & Rees, C. W. (Eds.). (1964). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Elsevier.

-

The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution Reaction Mechanism - SNAr [Video]. YouTube. [Link]

- Egron, D., et al. (2003). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 1(20), 3541-3548.

- Sandrock, D. L., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.

- Charette, A. B., et al. (2014). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Organic Letters, 16(15), 3986-3989.

- Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(56), 32537-32560.

- Procter, D. J., et al. (2023). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. Journal of the American Chemical Society, 145(29), 16147-16153.

- Li, Y., et al. (2019). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Beilstein Journal of Organic Chemistry, 15, 223-228.

- De La Cruz, J., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. C, 7(3), 54.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

- Bio, M. M., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(51), 32155-32159.

- Sharkey, M., et al. (2024). Chemoselective Reactions of Functionalized Sulfonyl Halides. The Chemical Record, 24(2), e202300256.

- Kim, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459.

-

Genc, H., et al. (2023). Synthesis of Novel Benzo[b][16][17]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662.

- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686.

- Constable, E. C., et al. (1998). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2, (7), 1575-1582.

Sources

- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 16. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for Sonogashira Coupling Reactions of Halogenated Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkynyl-Naphthyridines

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in a wide range of biological interactions. The introduction of an alkynyl group via the Sonogashira cross-coupling reaction unlocks a vast chemical space for further functionalization, making it a cornerstone transformation in the synthesis of novel therapeutics and functional materials.[1] This guide provides a detailed exploration of the critical parameters governing the Sonogashira coupling of halogenated naphthyridines, offering field-proven insights and actionable protocols to navigate the complexities of this powerful reaction.

Naphthyridines, being electron-deficient heteroaromatics, present distinct challenges and opportunities compared to their carbocyclic or less nitrogen-rich heterocyclic counterparts. The position of the nitrogen atoms within the bicyclic system significantly influences the reactivity of the halogenated positions, necessitating a nuanced approach to reaction optimization. This document will dissect the key variables—catalyst, ligand, base, and solvent—and provide a framework for their rational selection to achieve high-yielding and selective alkynylations.

The Catalytic Heart of the Reaction: The Sonogashira Cycle

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[2] The reaction proceeds through two interconnected catalytic cycles, as depicted below. Understanding these cycles is paramount to troubleshooting and optimizing the reaction for challenging substrates like halogenated naphthyridines.

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

The palladium cycle begins with the oxidative addition of the halogenated naphthyridine to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a copper acetylide, which is generated in the copper cycle by the deprotonation of the terminal alkyne in the presence of a base and a Cu(I) salt. Finally, reductive elimination from the Pd(II) complex yields the desired alkynyl-naphthyridine and regenerates the active Pd(0) catalyst.[3]

Core Parameters for Success: A Deep Dive

The success of a Sonogashira coupling on a halogenated naphthyridine hinges on the judicious selection of several key parameters. The electron-deficient nature of the naphthyridine ring can influence the rate of oxidative addition and the stability of the organopalladium intermediates.

The Halogenated Naphthyridine Substrate

The nature and position of the halogen atom are critical. The reactivity of the C-X bond follows the general trend: I > Br > Cl.[2] While iodo- and bromo-naphthyridines are commonly used, the coupling of more readily available but less reactive chloro-naphthyridines often requires more specialized catalytic systems with electron-rich and bulky ligands to facilitate the challenging oxidative addition step.

The position of the halogen is also a key determinant of reactivity. Halogens at the 2- and 4-positions of the pyridine ring within the naphthyridine scaffold are generally more reactive due to the electronic influence of the ring nitrogen. For di- or poly-halogenated naphthyridines, selective coupling can often be achieved by exploiting these differences in reactivity. For instance, in a molecule containing both a bromo and a chloro substituent, the Sonogashira coupling will preferentially occur at the more reactive bromo-position.[3]

The Palladium Catalyst and Ligands

The choice of the palladium source and its associated ligands is arguably the most critical factor in achieving a successful reaction.

-

Palladium Precatalysts: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. For less reactive chloro-naphthyridines, more active catalysts like those based on palladacycles or N-heterocyclic carbene (NHC) ligands may be necessary.[4]

-

Phosphine Ligands: Triphenylphosphine (PPh₃) is a workhorse ligand, but for challenging substrates, more electron-rich and bulky phosphines like P(t-Bu)₃ or biarylphosphines (e.g., XPhos, SPhos) can significantly enhance catalytic activity by promoting the formation of the active monoligated Pd(0) species.[3]

-

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable complexes with palladium, often exhibiting high catalytic activity and longevity. They are particularly effective for the coupling of less reactive aryl chlorides.[3]

The Copper Co-catalyst

Copper(I) iodide (CuI) is the most common co-catalyst and its role is to facilitate the deprotonation of the alkyne and form the copper acetylide intermediate for transmetalation.[2] However, the presence of copper can also lead to the undesirable Glaser-Hay homocoupling of the alkyne.[5]

Copper-Free Sonogashira Couplings: To circumvent the issue of alkyne homocoupling, copper-free protocols have been developed. These reactions typically require a stronger base and/or a more sophisticated ligand system to facilitate the direct reaction of the palladium acetylide.[5][6]

The Base

The base plays a dual role in the Sonogashira reaction: it deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the reaction.

-

Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used, often serving as both the base and a co-solvent.[7]

-

Inorganic Bases: For sensitive substrates or when using copper-free conditions, inorganic bases like K₂CO₃ or Cs₂CO₃ can be advantageous.[8]

The Solvent

The solvent must be capable of dissolving all reaction components and is typically a polar aprotic solvent.

-

Common Solvents: N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are frequently employed.[7][9] For higher temperatures, toluene or dioxane may be used.

-

Microwave-Assisted Reactions: Microwave irradiation can significantly accelerate the reaction, often allowing for lower catalyst loadings and shorter reaction times, particularly for less reactive chloro-naphthyridines.[10][11]

Data-Driven Parameter Selection

The following tables summarize representative reaction conditions for the Sonogashira coupling of various halogenated naphthyridines, providing a starting point for optimization.

Table 1: Sonogashira Coupling of Bromonaphthyridines

| Entry | Naphthyridine Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 96 | [7] |

| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 92 | [12] |

| 3 | 3-Bromo-1,2-dione derivative* | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | 10 | Et₃N | THF | 65 | 1 | 93 | [13] |

Note: While not naphthyridines, these pyridine and dione derivatives provide relevant starting conditions for similarly functionalized naphthyridine systems.

Table 2: Sonogashira Coupling of Dihalonaphthyridines (Illustrating Selectivity)

| Entry | Naphthyridine Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) & Yield(s) (%) | Reference |

| 1 | 2-Bromo-4-iodo-quinoline | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | 5 | Et₃N | DMF | RT | 2 | 4-alkynyl (85), 2,4-dialkynyl (trace) | [3] |

| 2 | 6,7-Dibromoquinoline-5,8-dione | Various terminal alkynes | PdCl₂(PPh₃)₂ (5) | 5 | Et₃N | DMF | 60 | 4-6 | Dialkynyl products (50-85) | [14] |

| 3 | 2,4-Dibromopyridine* | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | i-Pr₂NH | CH₃CN | Reflux | 24 | 2-alkynyl (good to high yields) | [15] |

Note: Quinoline and pyridine examples are used to illustrate the principles of regioselectivity in related dihalogenated N-heterocycles.

Experimental Protocols

The following is a general, representative protocol for the Sonogashira coupling of a halogenated naphthyridine. It is crucial to adapt and optimize this protocol based on the specific reactivity of the substrate and the desired product.

Protocol 1: Standard Sonogashira Coupling of a Bromonaphthyridine

This protocol is adapted from established procedures for similar heterocyclic systems.[7]

Materials:

-

Bromonaphthyridine (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%)

-

Triphenylphosphine (PPh₃) (0.05 mmol, 5.0 mol%)

-

Copper(I) iodide (CuI) (0.05 mmol, 5.0 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Triethylamine (Et₃N) (2.0 mmol)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

Caption: A generalized workflow for the Sonogashira coupling of a halogenated naphthyridine.

Procedure:

-

To a flame-dried Schlenk flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

-

Add anhydrous DMF (3 mL) via syringe and stir the mixture at room temperature for 15-30 minutes until a homogeneous solution is formed.

-

To this solution, add the bromonaphthyridine (1.0 mmol), the terminal alkyne (1.2 mmol), and Et₃N (2.0 mmol).

-

Heat the reaction mixture to 100 °C and stir for 3 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-naphthyridine.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Low reactivity of the halide | - Use a fresh batch of catalyst and ligands.- Ensure all glassware is flame-dried and solvents are rigorously degassed.- For chloro-substrates, consider a more active catalyst system (e.g., with a bulky phosphine or NHC ligand) and higher temperatures (potentially with microwave heating). |

| Alkyne Homocoupling (Glaser-Hay) | - Presence of oxygen- High concentration of CuI | - Thoroughly degas all solvents and maintain a strict inert atmosphere.- Reduce the amount of CuI or consider a copper-free protocol. |

| Dehalogenation of the Naphthyridine | - Presence of water or other protic sources- Certain bases or additives | - Ensure anhydrous conditions.- Screen alternative bases (e.g., an inorganic base like K₂CO₃). |

| Complex Mixture of Products | - Side reactions due to high temperatures- Catalyst decomposition | - Lower the reaction temperature and extend the reaction time.- Use a more stable catalyst system (e.g., an NHC-palladium complex). |

Conclusion

The Sonogashira coupling is a powerful and versatile tool for the functionalization of halogenated naphthyridines, providing a gateway to a diverse array of complex molecules for drug discovery and materials science. Success in this endeavor requires a thorough understanding of the reaction mechanism and a systematic approach to the optimization of reaction parameters. By carefully considering the nature of the naphthyridine substrate, and by making informed choices regarding the catalyst, ligand, base, and solvent, researchers can effectively navigate the challenges associated with these electron-deficient heterocycles and unlock their full synthetic potential.

References

-

Recent advances in the application of the Sonogashira method in the synthesis of heterocyclic compounds. (URL: [Link])

- Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. J. Org. Chem. (URL: Not available)

-

Recent advances in Sonogashira reactions. Chem. Soc. Rev. (URL: [Link])

-

Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])

-

Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Org. Lett. (URL: [Link])

-

Copper-free Sonogashira coupling. The chemical reaction database. (URL: [Link])

-

Recent Advances in Synthesizing and Utilizing Nitrogen-containing Heterocycles. Front. Chem. (URL: [Link])

-

Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy. RSC Adv. (URL: [Link])

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron. (URL: [Link])

-

Sonogashira coupling. Wikipedia. (URL: [Link])

-

Sonogashira Coupling. Chemistry LibreTexts. (URL: [Link])

-

Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv. (URL: [Link])

-

Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. J. Am. Chem. Soc. (URL: [Link])

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect. (URL: [Link])

-

Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Chemical Sciences. (URL: [Link])

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. (URL: [Link])

-

Palladium-Catalyzed Highly Regioselective 2-alkynylation of 2,x-Dihalopyridines. Synlett. (URL: [Link])

-

Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. J. Chem. Sci. (URL: [Link])

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. J. Chem. Educ. (URL: [Link])

-

Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Tetrahedron Lett. (URL: [Link])

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. (URL: [Link])

-

Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Molecules. (URL: [Link])

-

Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. (URL: [Link])

-

COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Chem. Eur. J. (URL: [Link])

-

Palladium-catalyzed direct alkynylation of thiophenes with halosilylacetylenes. Tetrahedron Lett. (URL: [Link])

-

Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein J. Org. Chem. (URL: [Link])

-

Palladium‐Catalyzed C−H Alkynylation of Unactivated Alkenes. Angew. Chem. Int. Ed. (URL: [Link])

-

Efficient Synthesis and Microwave‐Assisted Sonogashira Reactions of Triflate‐Substituted Porphyrin. Eur. J. Org. Chem. (URL: [Link])

-

Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Catalysts. (URL: [Link])

-

Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ChemistrySelect. (URL: [Link])

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. (URL: [Link])

-

Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Adv. (URL: [Link])

-

Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Catalysts. (URL: [Link])

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. (URL: [Link])

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. (URL: [Link])

Sources

- 1. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 9. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. kbfi.ee [kbfi.ee]

- 14. par.nsf.gov [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 6-Bromo-2-chloro-1,7-naphthyridine

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties. The functionalization of this core structure is paramount in the development of novel therapeutic agents. 6-Bromo-2-chloro-1,7-naphthyridine serves as a versatile starting material, offering two distinct reactive sites for sequential or selective modification. The bromine at the C6 position is amenable to palladium-catalyzed cross-coupling reactions, while the chlorine at the C2 position can be targeted for nucleophilic substitution.

Traditional synthetic methods often require prolonged reaction times at high temperatures, leading to potential degradation of sensitive functional groups and the formation of impurities. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1] By utilizing microwave irradiation, reactions can be completed in a fraction of the time, often with higher yields and improved product purity. This is due to the efficient and uniform heating of the reaction mixture, which can lead to dramatic rate enhancements.[1] This application note provides detailed protocols for the microwave-assisted functionalization of this compound via Suzuki and Buchwald-Hartwig cross-coupling reactions, as well as direct amination.

The Strategic Advantage of Microwave Irradiation

The application of microwave energy in organic synthesis provides a significant kinetic advantage. Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in a dramatic reduction in reaction times, from hours to mere minutes, and can also lead to higher product yields and cleaner reaction profiles. For the synthesis of heterocyclic compounds, these advantages are particularly pronounced.[1]

Functionalization Pathways for this compound

The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C6 position while preserving the C2-chloro substituent for subsequent modifications.

Caption: Functionalization pathways for this compound.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The reaction selectively functionalizes the C6 position.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃) is a robust system for Suzuki couplings.[2] Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ can be used.

-

Base: An inorganic base such as K₂CO₃ is required to activate the boronic acid for transmetalation.[3]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane or toluene/ethanol) and water is commonly used to dissolve both the organic and inorganic reagents.

-

Microwave Conditions: The use of a sealed vessel allows for heating above the solvent's boiling point, significantly accelerating the reaction.[4]

Experimental Workflow:

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Detailed Protocol:

-

Reagent Preparation: In a 10 mL microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).

-

Solvent Addition: To the vial, add a solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL).

-

Vessel Sealing: Seal the vial with a septum cap.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

-

Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 8 - 24 hours | 15 - 30 minutes | [2] |

| Temperature | 80 - 100 °C | 120 - 150 °C | [4] |

| Typical Yield | 60 - 85% | 80 - 95% | [2][4] |

| Solvent | Toluene or Dioxane | Dioxane/Water or Toluene/Ethanol | [2] |

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine, selectively targeting the C6 position.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered phosphine ligand such as XPhos is highly effective for C-N bond formation.[5]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial for the deprotonation of the amine and the subsequent catalytic cycle.[6]

-

Solvent: Anhydrous, de-gassed aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation and side reactions.[1]

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).[7]

Experimental Workflow:

Sources

- 1. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cem.de [cem.de]

- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yields in Cross-Coupling of 6-Bromo-2-chloro-1,7-naphthyridine

Welcome to the technical support guide for the cross-coupling of 6-Bromo-2-chloro-1,7-naphthyridine. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of selectively functionalizing this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you optimize your reaction yields and achieve your synthetic goals.

The Challenge: Regioselectivity in a Dihalogenated System

The this compound substrate presents a classic challenge in cross-coupling chemistry: how to selectively functionalize one of two different carbon-halogen bonds. The key to success lies in understanding and exploiting the inherent difference in reactivity between the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[1] This guide will equip you with the knowledge to control this reactivity, enabling selective coupling at the more reactive C-6 (bromo) position, followed by subsequent functionalization at the less reactive C-2 (chloro) position if desired.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers have before starting their experiments.

Q1: I'm planning my synthesis. Which halogen is expected to react first?

The C-6 bromine atom is significantly more reactive than the C-2 chlorine atom in standard palladium-catalyzed cross-coupling reactions. This selectivity is governed by the difference in carbon-halogen bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to the initial, often rate-limiting, oxidative addition step with the Pd(0) catalyst.[1] By using milder reaction conditions, you can achieve excellent selectivity for coupling at the C-6 position while leaving the C-2 chloro group untouched for future transformations.

Q2: Which cross-coupling reaction should I choose for initial functionalization at the C-6 (Bromo) position?

The choice of reaction depends on the type of bond you intend to form. For C-C bond formation, the Suzuki-Miyaura coupling is a robust and popular choice due to the stability and low toxicity of the boronic acid reagents.[2] For installing an alkyne (C-C≡C), the Sonogashira coupling is the premier method.[3] For C-N bond formation to create arylamines, the Buchwald-Hartwig amination is the state-of-the-art.[4] All three can be performed selectively at the C-6 position.

Q3: After reacting at the C-6 position, how can I achieve coupling at the C-2 (Chloro) position?

Coupling at the C-2 chloro position is more challenging and requires a more active catalyst system and typically more forcing conditions (e.g., higher temperatures). Aryl chlorides are notoriously less reactive than aryl bromides.[5] To facilitate the difficult oxidative addition at the C-Cl bond, you must employ specialized ligands.

-

Key Strategy: Use bulky and electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos are designed to stabilize the palladium center and accelerate the oxidative addition of aryl chlorides.[5]

-

Catalyst Choice: Using a pre-formed catalyst or "precatalyst" (e.g., XPhos Pd G3) can often provide more reliable and reproducible results compared to generating the active catalyst in situ.[6]

Q4: What are the most critical parameters to control for a successful and selective reaction at the C-6 position?